molecular formula C11H6Br2O3 B157494 4,7-Dibromo-3-hydroxy-2-naphthoic acid CAS No. 1779-10-8

4,7-Dibromo-3-hydroxy-2-naphthoic acid

Cat. No.: B157494
CAS No.: 1779-10-8
M. Wt: 345.97 g/mol
InChI Key: WNMKUIQCIRAXBN-UHFFFAOYSA-N
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Description

4,7-Dibromo-3-hydroxy-2-naphthoic acid: is an organic compound with the molecular formula C11H6Br2O3 . It is a derivative of naphthoic acid, characterized by the presence of two bromine atoms at the 4 and 7 positions, and a hydroxyl group at the 3 position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dibromo-3-hydroxy-2-naphthoic acid can be synthesized through the bromination of 3-hydroxy-2-naphthoic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4,7-Dibromo-3-hydroxy-2-naphthoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of 3-hydroxy-2-naphthoic acid or other reduced products.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 3-hydroxy-2-naphthoic acid or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 4,7-Dibromo-3-hydroxy-2-naphthoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine atoms and the hydroxyl group allows it to form specific interactions with these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Hydroxy-2-naphthoic acid: Lacks bromine atoms, making it less reactive in certain substitution reactions.

    4,7-Dibromo-2-naphthoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

    7-Bromo-3-hydroxy-2-naphthoic acid: Contains only one bromine atom, leading to different reactivity and applications.

Uniqueness: 4,7-Dibromo-3-hydroxy-2-naphthoic acid is unique due to the presence of both bromine atoms and the hydroxyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

4,7-dibromo-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O3/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMKUIQCIRAXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061959
Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
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Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779-10-8
Record name 4,7-Dibromo-3-hydroxy-2-naphthalenecarboxylic acid
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Record name 2-Naphthalenecarboxylic acid, 4,7-dibromo-3-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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